1-Methyl-3-phenylallyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylallyl isobutyrate is an organic compound with the molecular formula C14H18O2. It is known for its unique structural properties, which include a phenyl group attached to an allyl chain, further connected to an isobutyrate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenylallyl isobutyrate typically involves the esterification of 1-Methyl-3-phenylallyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-phenylallyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, particularly electrophilic substitution due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylallyl isobutyrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenylallyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with cellular receptors or enzymes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Isobutyric Acid: Shares the isobutyrate ester group but lacks the phenylallyl moiety.
Phenylpropanoic Acid: Contains a phenyl group attached to a propanoic acid chain, similar in structure but different in functional groups.
Allyl Isobutyrate: Contains the allyl and isobutyrate groups but lacks the phenyl group.
Uniqueness: 1-Methyl-3-phenylallyl isobutyrate is unique due to the combination of its phenyl, allyl, and isobutyrate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85665-80-1 |
---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
[(E)-4-phenylbut-3-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ |
InChI-Schlüssel |
BHCGJQKEBIOEQX-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)C(=O)OC(C)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(=O)OC(C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.